Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-
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Overview
Description
Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethylaminoethyl, iodophenyl, and nitro groups.
Preparation Methods
The synthesis of Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- involves several steps, typically starting with the preparation of the benzamide core. The synthetic route often includes the following steps:
Formation of the Benzamide Core: This is achieved by reacting benzoic acid with an amine derivative under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzamide core with a dimethylaminoethyl halide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and acids or bases to control the reaction environment.
Scientific Research Applications
Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- can be compared with other similar compounds, such as:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound is used as a photoinitiator and has different substituents on the naphthalimide skeleton, making it suitable for applications in photopolymerization.
Benzamide, N-[2-(dimethylamino)ethyl]-2-(diphenylphosphino): This compound has a diphenylphosphino group instead of the iodophenyl group, which alters its reactivity and applications.
The uniqueness of Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
CAS No. |
826991-64-4 |
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Molecular Formula |
C17H18IN3O3 |
Molecular Weight |
439.25 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C17H18IN3O3/c1-19(2)11-12-20(16-10-6-4-8-14(16)18)17(22)13-7-3-5-9-15(13)21(23)24/h3-10H,11-12H2,1-2H3 |
InChI Key |
AECCKQVYDPUJTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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